molecular formula C9H6BrF3O3 B1521403 2-Bromo-4-(trifluoromethoxy)benzoic acid methyl ester CAS No. 1214366-07-0

2-Bromo-4-(trifluoromethoxy)benzoic acid methyl ester

Cat. No. B1521403
M. Wt: 299.04 g/mol
InChI Key: GKHWRWXANBVFOJ-UHFFFAOYSA-N
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Description

“2-Bromo-4-(trifluoromethoxy)benzoic acid methyl ester” is a chemical compound with the IUPAC name methyl 2-bromo-4-(trifluoromethoxy)benzoate . It has a molecular weight of 299.04 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6BrF3O3/c1-15-8(14)6-3-2-5(4-7(6)10)16-9(11,12)13/h2-4H,1H3 . This indicates the molecular structure of the compound, including the positions of the bromine, trifluoromethoxy, and carboxylate ester groups.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Organic Chemistry

This compound is likely involved in synthetic routes for the creation of complex molecules. For instance, the process of synthesizing various substituted benzoic acid esters, which are crucial in the development of pharmaceuticals and advanced materials, might utilize similar halogenated and trifluoromethylated esters as intermediates or reactants (Zha Hui-fang, 2011; S. López & G. Dudley, 2008). The synthesis strategies might involve bromation, esterification, and the introduction of the trifluoromethoxy group to construct complex molecular architectures for various applications.

Material Science and Polymer Chemistry

The compound may also find applications in material science, particularly in the synthesis of novel polymers or as part of the monomers for copolymerization processes. Research on novel trisubstituted ethylenes and their copolymerization with vinyl benzene, for example, illustrates the role of similar molecules in designing polymers with specific properties (G. Kharas et al., 2020). Such processes could leverage the unique properties of the trifluoromethoxy group to influence the physical and chemical characteristics of the resulting materials.

Advanced Synthesis Techniques

The development and optimization of synthesis techniques, such as the use of BrF3 for alpha-trifluoromethylation, highlight the ongoing interest in efficiently incorporating fluorinated motifs into organic molecules (A. Hagooly & S. Rozen, 2004). This area of research is crucial for pharmaceuticals, agrochemicals, and material science, where the introduction of fluorinated groups can dramatically alter a compound's reactivity, stability, and biological activity.

Catalysis and Green Chemistry

The exploration of catalytic systems and reaction mediums, particularly for esterification reactions, also represents a potential application area. The use of Bronsted acidic ionic liquids as catalysts and reaction mediums for Fischer esterification (T. Joseph, S. Sahoo, & S. B. Halligudi, 2005) suggests that compounds like 2-Bromo-4-(trifluoromethoxy)benzoic acid methyl ester could be valuable in developing more efficient and environmentally friendly synthetic routes.

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl 2-bromo-4-(trifluoromethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O3/c1-15-8(14)6-3-2-5(4-7(6)10)16-9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHWRWXANBVFOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(trifluoromethoxy)benzoic acid methyl ester

CAS RN

1214366-07-0
Record name 2-Bromo-4-(trifluoromethoxy)benzoic acid methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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